molecular formula C11H8F6OS B14345618 1,1,1-Trifluoro-4-(phenylsulfanyl)-2-(trifluoromethyl)but-3-en-2-ol CAS No. 96569-51-6

1,1,1-Trifluoro-4-(phenylsulfanyl)-2-(trifluoromethyl)but-3-en-2-ol

Cat. No.: B14345618
CAS No.: 96569-51-6
M. Wt: 302.24 g/mol
InChI Key: ZYXAMWMBLZFCSP-UHFFFAOYSA-N
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Description

1,1,1-Trifluoro-4-(phenylsulfanyl)-2-(trifluoromethyl)but-3-en-2-ol is an organofluorine compound characterized by the presence of trifluoromethyl groups and a phenylsulfanyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,1,1-Trifluoro-4-(phenylsulfanyl)-2-(trifluoromethyl)but-3-en-2-ol typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 1,1,1-trifluoro-2-bromo-2-(trifluoromethyl)ethane and thiophenol.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction.

    Purification: The resulting product is purified using techniques such as column chromatography to obtain the desired compound in high purity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Advanced purification techniques, such as recrystallization and distillation, are employed to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions: 1,1,1-Trifluoro-4-(phenylsulfanyl)-2-(trifluoromethyl)but-3-en-2-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound into corresponding alcohols or thiols using reducing agents like lithium aluminum hydride.

    Substitution: The phenylsulfanyl group can be substituted with other nucleophiles under appropriate conditions, leading to the formation of new derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, alcohols, or thiols.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols, thiols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1,1,1-Trifluoro-4-(phenylsulfanyl)-2-(trifluoromethyl)but-3-en-2-ol has several scientific research applications, including:

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Medicinal Chemistry: Its unique chemical structure makes it a valuable candidate for drug discovery and development, particularly in the design of enzyme inhibitors and receptor modulators.

    Material Science: The compound’s fluorinated structure imparts desirable properties such as hydrophobicity and thermal stability, making it useful in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of 1,1,1-Trifluoro-4-(phenylsulfanyl)-2-(trifluoromethyl)but-3-en-2-ol involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl groups and phenylsulfanyl moiety contribute to its binding affinity and specificity. The compound can modulate biochemical pathways by inhibiting or activating specific enzymes, leading to various biological effects.

Comparison with Similar Compounds

    1,1,1-Trifluoro-2-(trifluoromethyl)but-3-en-2-ol: Lacks the phenylsulfanyl group, resulting in different chemical properties and reactivity.

    4-(Phenylsulfanyl)-2-(trifluoromethyl)but-3-en-2-ol: Lacks the trifluoromethyl groups, affecting its hydrophobicity and stability.

Uniqueness: 1,1,1-Trifluoro-4-(phenylsulfanyl)-2-(trifluoromethyl)but-3-en-2-ol is unique due to the presence of both trifluoromethyl groups and a phenylsulfanyl moiety. This combination imparts distinct chemical properties, such as increased hydrophobicity, thermal stability, and reactivity, making it a valuable compound for various applications.

Properties

CAS No.

96569-51-6

Molecular Formula

C11H8F6OS

Molecular Weight

302.24 g/mol

IUPAC Name

1,1,1-trifluoro-4-phenylsulfanyl-2-(trifluoromethyl)but-3-en-2-ol

InChI

InChI=1S/C11H8F6OS/c12-10(13,14)9(18,11(15,16)17)6-7-19-8-4-2-1-3-5-8/h1-7,18H

InChI Key

ZYXAMWMBLZFCSP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)SC=CC(C(F)(F)F)(C(F)(F)F)O

Origin of Product

United States

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